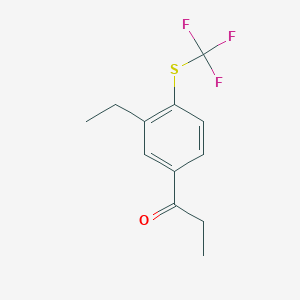

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with a 3-ethyl group and a 4-(trifluoromethylthio) (S-CF₃) moiety.

Properties

Molecular Formula |

C12H13F3OS |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-8-7-9(10(16)4-2)5-6-11(8)17-12(13,14)15/h5-7H,3-4H2,1-2H3 |

InChI Key |

QXWBTAHETIBMQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)CC)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Diazonium Salt Intermediate and Isopropenyl Acetate Reaction

One of the most documented approaches to synthesize trifluoromethyl-substituted phenylpropanones, closely related to the target compound, involves the diazotation of trifluoromethylaniline derivatives followed by reaction with isopropenyl acetate in the presence of copper salts.

Procedure Summary:

Step 1: Diazotation

- 3-Trifluoromethylaniline is dissolved in aqueous hydrochloric acid and cooled to 0–10°C.

- Sodium nitrite aqueous solution is slowly added to form the diazonium salt.

- The reaction is stirred for 30 minutes to 3 hours to complete diazotation.

Step 2: Coupling with Isopropenyl Acetate

- The diazonium salt solution is added to a mixture of water, methanol, a catalytic amount of cuprous chloride (or other copper salts), and isopropenyl acetate.

- The reaction temperature is maintained between 20–70°C, typically around 40–60°C.

- The reaction proceeds for 30 minutes to 3 hours.

- The product, 1-(3-trifluoromethylphenyl)propan-2-one, is isolated by extraction and purification.

This method is efficient for introducing the propanone group onto the aromatic ring bearing trifluoromethyl substituents and can be adapted for trifluoromethylthio analogs by starting with corresponding anilines bearing the trifluoromethylthio group.

| Parameter | Conditions |

|---|---|

| Diazotation Temperature | 0–10°C |

| Diazotation Time | 30 min – 3 hours |

| Coupling Temperature | 20–70°C (preferably 40–60°C) |

| Copper Catalyst | Cuprous chloride (1.5 g for 0.6 mol scale) |

| Solvents | Water, methanol |

| Reaction Time (Coupling) | 30 min – 3 hours |

Reduction of Nitro-Substituted Precursors Followed by Steam Distillation

Another established route involves the synthesis of 1-(3-trifluoromethylthio-phenyl)-2-propanone through reduction of nitro-propene intermediates.

- Preparation of 1-(3-trifluoromethylthio-phenyl)-2-nitro-propene by condensation of 3-trifluoromethylthiobenzaldehyde with nitroethane in the presence of n-butylamine.

- Reduction of the nitro-propene intermediate using iron powder and ferric chloride in concentrated hydrochloric acid at 80–90°C over several hours.

- Neutralization and steam distillation to isolate the ketone product.

- Purification by extraction with diethyl ether and vacuum distillation.

This method yields the trifluoromethylthio-substituted phenylpropanone as a colorless oil with moderate to good yield (~60%) and is well-documented for related compounds.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitro-propene synthesis | 3-Trifluoromethylthiobenzaldehyde, nitroethane, n-butylamine, reflux 4 h | 64 | Crystalline intermediate |

| Reduction | Iron powder, ferric chloride, HCl, 80–90°C, 7 h | 60.5 | Steam distillation isolation |

| Purification | Diethyl ether extraction, vacuum distillation | - | Colorless oil obtained |

Use of Difluoro Enol Silyl Ethers for Trifluoromethylthiolation

Recent research has introduced difluoro enol silyl ethers derived from trifluoromethyl ketones as versatile intermediates for trifluoromethylthiolation reactions.

- Preparation of difluoro enol silyl ethers by treatment of trifluoromethyl ketones with magnesium turnings and trimethylsilyl chloride in dry tetrahydrofuran at low temperatures.

- Subsequent trifluoromethylthiolation using N-trifluoromethylthiodibenzenesulfonimide and potassium fluoride in dry acetonitrile.

- This method allows the introduction of trifluoromethylthio groups onto aromatic ketones with high selectivity and yield.

While this procedure is more recent and may require specialized reagents and conditions, it provides a modern synthetic approach to trifluoromethylthio-substituted ketones, potentially applicable to the target compound.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Enol silyl ether formation | Magnesium, TMSCl, dry THF, −10°C, 3 h | ~85–91 | Literature yields for analogs |

| Trifluoromethylthiolation | N-trifluoromethylthiodibenzenesulfonimide, KF, MeCN | Variable | Performed in glovebox |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Product Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Diazotation and Isopropenyl Acetate Coupling | 3-Trifluoromethylaniline, isopropenyl acetate | Sodium nitrite, HCl, CuCl catalyst, aqueous media, 20–70°C | Moderate to high | Well-established, scalable | Requires diazonium salt handling |

| Nitro-Propene Reduction | 3-Trifluoromethylthiobenzaldehyde, nitroethane | Fe powder, ferric chloride, HCl, steam distillation | ~60% | Direct synthesis of trifluoromethylthio ketone | Multi-step, longer reaction times |

| Difluoro Enol Silyl Ether Route | Trifluoromethyl ketones | Mg, TMSCl, N-trifluoromethylthiodibenzenesulfonimide, KF, dry solvents | High (85–91%) | High selectivity, modern approach | Requires inert atmosphere, specialized reagents |

Detailed Research Findings and Notes

The diazotation method is classical and widely used for aromatic ketone synthesis with trifluoromethyl substituents. It benefits from commercially available starting materials and relatively mild reaction conditions but involves handling potentially hazardous diazonium salts.

The reduction of nitro-propene intermediates is a robust method for introducing the trifluoromethylthio group, with the advantage of isolating crystalline intermediates and ketones. However, it requires careful control of reduction conditions and multiple purification steps.

The difluoro enol silyl ether method represents a newer synthetic strategy that leverages organosilicon chemistry and electrophilic trifluoromethylthiolation reagents. It offers high yields and functional group tolerance but is more complex and requires anhydrous and inert conditions.

Solvent choices such as methanol, ethanol, acetonitrile, and ethyl acetate are common across these methods, with purification often involving extraction and distillation techniques.

Reaction temperatures are generally controlled between 0°C and 90°C depending on the step, with longer reaction times (up to 12 hours) for reductions and shorter times (30 minutes to 3 hours) for diazotation and coupling reactions.

Chemical Reactions Analysis

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The ethyl and propanone groups may also contribute to its binding affinity and reactivity with target molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and Electronic Effects

- 1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8): Differs by lacking the 3-ethyl group. Predicted boiling point: 225.3±40.0°C; density: 1.28±0.1 g/cm³ .

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one (CAS 21906-39-8) : Features a CF₃ group at the 3-position and a propan-2-one backbone. The ketone position (C-2 vs. C-1) alters steric and electronic environments, impacting reactivity in coupling reactions .

- 1-(4-Tosylphenyl)propan-1-one : The 4-tosyl group (electron-withdrawing) enhances electrophilicity at the ketone, enabling high-yield (93%) syntheses via oxidation reactions .

Functional Group Diversity

- 3-(Dimethyl(phenyl)silyl)-1-(4-methoxyphenyl)propan-1-one (1a) : Contains a bulky silyl group, reducing reactivity due to steric effects. Synthesized in 48% yield, indicating synthetic challenges compared to trifluoromethylthio analogs .

- 1-[4-(Benzoyl)phenyl]propan-1-one : A benzoyl substituent facilitates Fischer indolization, yielding indole derivatives quantitatively .

Physical and Chemical Properties

Q & A

Q. What are the established synthetic routes for preparing 1-(3-Ethyl-4-(trifluoromethylthio)phenyl)propan-1-one, and what reaction conditions are optimal?

The compound can be synthesized via Claisen-Schmidt condensation , analogous to methods for structurally similar arylpropanones. A typical protocol involves reacting 3-Ethyl-4-(trifluoromethylthio)benzaldehyde with propanoyl chloride in ethanol under basic conditions (e.g., aqueous NaOH) at 60–80°C . Optimization studies on similar systems suggest a 1:1.2 molar ratio (aldehyde:ketone) minimizes side reactions like aldol condensation . For electron-withdrawing substituents (e.g., -SCF₃), inert atmospheres (N₂/Ar) and anhydrous solvents are recommended to prevent oxidation .

Table 1. Reaction conditions for analogous propanones

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | NaOH | Ethanol | RT | 68–75 | |

| 2,4-Dihydroxyacetophenone | Thionyl Cl | Ethanol | Reflux | 52–65 |

Q. How can spectroscopic techniques confirm the structure of this compound?

Key spectroscopic markers include:

- ¹H NMR : Methylene protons (CH₂CO) appear as a triplet at δ 2.8–3.2 ppm; ethyl group signals (CH₂CH₃) at δ 1.2–1.4 (quartet) and δ 0.9–1.1 (triplet). Aromatic protons indicate substituent positions .

- ¹³C NMR : Carbonyl carbon at δ 195–205 ppm; -SCF₃ causes deshielding of adjacent carbons (δ 125–135 ppm) .

- FT-IR : C=O stretch at 1680–1720 cm⁻¹; C-S vibrations at 650–750 cm⁻¹ .

- MS : Molecular ion peak at m/z 292.3 (C₁₂H₁₁F₃OS) .

Table 2. Diagnostic spectroscopic signals

| Technique | Signal | Range | Assignment |

|---|---|---|---|

| ¹H NMR | Triplet, δ ~3.0 ppm | 2.8–3.2 ppm | CH₂CO group |

| ¹³C NMR | Singlet, δ ~200 ppm | 195–205 ppm | Ketone carbonyl |

| FT-IR | Peak ~1700 cm⁻¹ | 1680–1720 cm⁻¹ | C=O stretch |

Q. What chromatographic methods are effective for purifying this compound?

Flash chromatography with silica gel (hexane/ethyl acetate gradient) is commonly used. For polar impurities, preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >95% purity. Similar trifluoromethylthio-containing compounds show optimal retention at 70:30 acetonitrile:water .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular geometry?

SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) enable precise bond-length (<0.01 Å) and angle measurements. For example, the trifluoromethylthio group’s orientation can be confirmed via anisotropic displacement parameters. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How to address contradictions between UV-Vis and NMR data for substituent positions?

- UV-Vis : Compare experimental λmax with TD-DFT simulations. Para-substituted arylpropanones exhibit λmax 10–15 nm higher than meta isomers due to conjugation .

- 2D NMR : Use NOESY to detect spatial proximity between ethyl and aromatic protons. For 4-SCF₃ substitution, NOE correlations between ethyl protons and H-2/H-6 confirm positioning .

- X-ray : Definitive resolution via SHELXL refinement .

Case Study : UV-Vis (λmax = 267 nm) initially suggested para-bromine in 1-(bromophenyl)propan-1-one, but NMR coupling constants (J = 8.5 Hz) and X-ray confirmed ortho substitution .

Q. How does the -SCF₃ group influence reactivity in nucleophilic additions?

The electron-withdrawing -SCF₃ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard reactions). In 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone, the trifluoromethyl group reduced reaction activation energy by 15–20 kJ/mol compared to non-fluorinated analogs . Kinetic studies via NMR monitoring are recommended to quantify effects .

Q. What computational methods predict electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. For -SCF₃-substituted propanones, DFT predicts a 0.3 eV reduction in LUMO energy, enhancing electrophilicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.